N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide
Description
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a triazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C13H17N7O2 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C13H17N7O2/c21-10(4-7-16-12-14-5-2-6-15-12)17-13-18-11(19-20-13)9-3-1-8-22-9/h2,5-6,9H,1,3-4,7-8H2,(H,14,15,16)(H2,17,18,19,20,21) |
InChI Key |
YWXJAODYWWCRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Incorporation of the Tetrahydrofuran Moiety:
Coupling Reactions: The final step involves coupling the pyrimidine, triazole, and tetrahydrofuran moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole and pyrimidine moieties as anticancer agents. Specifically, derivatives of N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide have shown promising activity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit c-Met protein kinase, which is implicated in cancer progression. The selective inhibition of c-Met has been linked to reduced tumor growth in preclinical models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been extensively studied for their antifungal properties. The incorporation of the tetrahydrofuran group may enhance the solubility and bioavailability of the compound, making it a candidate for further investigation as an antifungal agent against resistant strains .
Neurological Applications
Emerging research indicates that compounds similar to this compound may exhibit neuroprotective effects. Studies have shown that triazole derivatives can modulate GABA_A receptors, which are crucial in neurological disorders . This modulation could lead to new therapeutic strategies for conditions such as epilepsy and anxiety disorders.
Plant Growth Regulators
In agricultural research, compounds featuring pyrimidine and triazole rings have been explored as plant growth regulators. These compounds can influence plant metabolism and growth patterns. The unique structure of this compound may offer novel pathways for enhancing crop yields and stress resistance in plants .
Pest Control
The antifungal properties of triazoles make them suitable candidates for developing new agricultural fungicides. Their efficacy against various fungal pathogens could lead to safer and more effective pest control strategies in sustainable agriculture .
Polymer Chemistry
The incorporation of triazole units into polymer matrices has shown promise in enhancing material properties. Research indicates that polymers containing triazole structures can exhibit improved thermal stability and mechanical strength. This makes them suitable for applications in coatings and advanced materials .
Solar Cell Technology
Recent advancements have explored the use of heterocyclic compounds like this compound in organic photovoltaics. Their ability to act as electron donors or acceptors could lead to more efficient solar energy conversion systems .
Case Studies
Mechanism of Action
The mechanism of action of N3-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and pyridine ring but differ in the other functional groups and rings present.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents and additional rings.
Uniqueness
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide is unique due to its combination of a pyrimidine ring, a triazole ring, and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide (CAS Number: 1435978-25-8) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 303.32 g/mol. The compound features a pyrimidine ring, a tetrahydrofuran moiety, and a beta-alaninamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 303.32 g/mol |
| CAS Number | 1435978-25-8 |
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Studies have highlighted the potential of triazole-containing compounds in cancer treatment. For example, certain triazole derivatives were found to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The IC50 values for some related compounds were reported as low as 6.2 μM against HCT116 colon carcinoma cells .
The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis . This action disrupts the integrity of fungal cell membranes.
- DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA or inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several triazole derivatives against common bacterial strains. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines. Notably, it showed an IC50 value of 27.3 μM against T47D breast cancer cells . These findings suggest that this compound could serve as a lead for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
